molecular formula C23H17N5O4 B3311667 2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide CAS No. 946272-74-8

2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B3311667
CAS No.: 946272-74-8
M. Wt: 427.4 g/mol
InChI Key: JIIMCABTLPIHMM-UHFFFAOYSA-N
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Description

"2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide" is an intricate chemical compound with notable applications across various scientific disciplines. At its core, this compound features a triazolopyridazine and a chromene structure, making it a point of interest for researchers due to its complex architecture and potential functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide" involves a multistep process. Key starting materials typically include appropriately substituted phenyltriazolopyridazine and chromene derivatives. These are subjected to conditions that favor coupling reactions, possibly involving base catalysis and heating.

Industrial Production Methods

For industrial production, scale-up strategies incorporate batch or continuous flow methods to ensure the high yield and purity of the compound. Optimization of reaction conditions—such as temperature, pressure, and solvent selection—is crucial for maximizing efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions:

  • Oxidation: : Introducing oxygen or removing hydrogen can alter its oxidation state.

  • Reduction: : Gaining hydrogen or losing oxygen can reduce the compound to its simpler form.

  • Substitution: : Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Utilizes hydrogen gas with a palladium on carbon catalyst.

  • Substitution: : Typically uses nucleophilic or electrophilic reagents like alkyl halides or acyl chlorides.

Major Products

The primary products from these reactions vary, ranging from simpler chromene derivatives to complex multi-ring systems, depending on the specific reagents and conditions employed.

Scientific Research Applications

"2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide" finds utility in:

  • Chemistry: : Used as a model compound in studying reaction mechanisms.

  • Biology: : Explored for potential enzyme inhibition properties.

  • Medicine: : Investigated for its therapeutic potential, particularly in oncology and anti-inflammatory fields.

  • Industry: : Applicable in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Unique Aspects

"2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide" is unique due to its fused triazolopyridazine and chromene systems, which offer distinct electronic properties and reactive sites.

Similar Compounds

  • 2-oxo-2H-chromene-3-carboxamide: : Similar in structure but lacks the triazolopyridazine component.

  • N-phenyl-1,2,4-triazol-3-amine: : Contains the triazole ring but not the chromene moiety.

  • 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine: : Shares the triazolopyridazine structure but differs in the attached groups.

Each of these compounds provides a basis for comparative studies, highlighting the unique functionalities and applications of "this compound."

And that's a comprehensive dive into the intriguing world of this compound! What else piques your curiosity?

Properties

IUPAC Name

2-oxo-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O4/c29-22(17-14-16-8-4-5-9-18(16)32-23(17)30)24-12-13-31-20-11-10-19-25-26-21(28(19)27-20)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIMCABTLPIHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide

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